molecular formula C16H29N3O2 B5108414 (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B5108414
M. Wt: 295.42 g/mol
InChI Key: GTNGYCAKHCSXNL-DPOFCPOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its antipsychotic and antidepressant effects. Additionally, (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has a range of biochemical and physiological effects. It has been found to decrease the levels of dopamine and norepinephrine in the prefrontal cortex, while increasing the levels of serotonin in the same region. Additionally, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is its potency and specificity in modulating neurotransmitter systems. However, one of the limitations is its potential for toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol. One potential direction is the exploration of its potential use in the treatment of other mental disorders such as bipolar disorder and anxiety. Additionally, further research could focus on the development of more potent and selective derivatives of the compound. Finally, the investigation of the long-term effects of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol on neuronal function and survival could provide insights into its potential use in neurodegenerative disorders such as Alzheimer's disease.

Synthesis Methods

The synthesis of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the reaction of 4-methyl-1-piperazinecarboxylic acid with (2E)-4-methyl-2-pentenoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with (R)-3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Scientific Research Applications

(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in drug development and pharmacology. It has been shown to exhibit potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of mental disorders such as schizophrenia and depression. Additionally, (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to have analgesic properties, indicating its potential use in pain management.

properties

IUPAC Name

(E)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-4-methylpent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-13(2)4-5-16(21)19-7-6-14(15(20)12-19)18-10-8-17(3)9-11-18/h4-5,13-15,20H,6-12H2,1-3H3/b5-4+/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNGYCAKHCSXNL-DPOFCPOHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)N1CCC(C(C1)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)N1CC[C@H]([C@@H](C1)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-4-methylpent-2-en-1-one

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